Glutaric acid, p-chloro-alpha-ethylbenzyl ester
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Overview
Description
It is primarily known for its role in cancer research, particularly in studies involving lung cancer cell lines such as A549 . This compound has been extensively studied for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AF 549 involves several synthetic routes, typically starting with the fluorination of aromatic compounds. One common method involves the use of halogenated hydrocarbons, where fluorine atoms replace other halogen atoms under specific reaction conditions . The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of AF 549 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as vapor phase fluorination in the presence of catalysts and alkali metal fluorides . The process is designed to be efficient and scalable, ensuring consistent production of high-quality AF 549.
Chemical Reactions Analysis
Types of Reactions
AF 549 undergoes various chemical reactions, including:
Substitution: AF 549 can participate in substitution reactions, where functional groups are replaced by other groups under controlled conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions often involve specific temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of AF 549 can lead to the formation of fluorinated aromatic compounds, while reduction can yield partially or fully reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of AF 549 involves its interaction with specific molecular targets and pathways. In cancer research, AF 549 has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival . For example, it can inhibit the production of the Aldo-keto reductase family 1B10 enzyme, which is overexpressed in certain lung cancer cell lines . This inhibition leads to reduced cell proliferation and increased apoptosis, making AF 549 a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
AF 549 can be compared with other fluorinated compounds to highlight its uniqueness:
Fluorinated Aromatic Compounds: Similar compounds include fluorobenzenes and fluorotoluenes, which also undergo similar types of reactions and have similar applications
Fluorinated Aliphatic Compounds: Compounds such as fluorinated alkanes and alkenes share some chemical properties with AF 549 but differ in their reactivity and applications
The uniqueness of AF 549 lies in its specific structure and the resulting biological activities, particularly its potential as an anticancer agent .
Conclusion
AF 549 is a compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action provides a solid foundation for further research and development.
Properties
CAS No. |
96875-24-0 |
---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)propoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-2-12(10-6-8-11(15)9-7-10)19-14(18)5-3-4-13(16)17/h6-9,12H,2-5H2,1H3,(H,16,17) |
InChI Key |
LBIWNRQWQRDGHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)OC(=O)CCCC(=O)O |
Origin of Product |
United States |
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